molecular formula C7H14ClN B2596943 (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2343964-21-4

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2596943
CAS No.: 2343964-21-4
M. Wt: 147.65
InChI Key: NYKKQKLJGDWWIM-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5R)-1-Ethyl-3-azabicyclo[310]hexane;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the derivatization of the system with numerous transformations, opening the gate to new chemical space.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: The nitrogen atom in the ring system allows for substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve catalysts and specific temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with molecular targets, primarily through its nitrogen atom. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

(1S,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKKQKLJGDWWIM-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C[C@H]1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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